molecular formula C23H32N6O4S B587234 Isobutyl Sildenafil CAS No. 1391053-95-4

Isobutyl Sildenafil

Cat. No.: B587234
CAS No.: 1391053-95-4
M. Wt: 488.607
InChI Key: MDDMCAQUTIFYAH-UHFFFAOYSA-N
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Description

Isobutyl Sildenafil, also widely known as Sildenafil Related Compound A or Sildenafil EP Impurity A, is a high-purity chemical reference standard with the CAS registry number 1391053-95-4 . Its chemical name is 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one . This compound is primarily used in analytical research and development, serving as a critical benchmark for the identification, qualification, and quantification of impurities in Sildenafil and its pharmaceutical formulations . The molecular formula of this compound is C₂₃H₃₂N₆O₄S, and it has a molecular weight of 488.6 g/mol . It is typically supplied as a white to off-white solid . To ensure long-term stability, it is recommended to store this compound in a refrigerator between 2°C and 8°C . This product is intended strictly for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMCAQUTIFYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347620
Record name Despropyl isobutyl sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-95-4
Record name Despropyl isobutyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Despropyl isobutyl sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of Aminopyrazole Intermediate (8)

Starting with 4-methylpentan-2-one and diethyl oxalate, the sequence proceeds through:

  • Claisen Condensation : Forms ethyl 4-methyl-3-oxopentanoate (yield: 85%).

  • Hydrazine Cyclization : Generates the pyrazole core (yield: 78%).

  • Selective N-Methylation : Achieved with dimethyl sulfate in alkaline conditions (yield: 82%).

Synthesis of Sulfonamide-Benzoyl Chloride (12)

2-Ethoxybenzoic acid undergoes:

  • Chlorosulfonation : Using HSO₃Cl/SOCl₂ (yield: 92%).

  • Piperazine Coupling : N-methylpiperazine introduces the sulfonamide group (yield: 88%).

  • Benzoyl Chloride Formation : Thionyl chloride mediates carboxyl activation (yield: 95%).

Final Coupling and Cyclization

Condensation of intermediates 8 and 12 via N,N′-carbonyldiimidazole (CDI) yields the amide precursor, which cyclizes under basic conditions to form this compound.

StepReagents/ConditionsYield (%)
Aminopyrazole SynthesisHydrazine, H₂SO₄78
Sulfonamide FormationHSO₃Cl, SOCl₂92
Final Cyclizationt-BuOK, t-BuOH79

Overall Yield : 37.4%, representing a 2.5-fold improvement over linear methods.

Copper-Catalyzed Ullmann-Type Coupling: A Modern Innovation

A 2024 study introduced a ligand-free Ullmann reaction to construct the pyrazolo[4,3-d]pyrimidin-7-one core. Key advantages include:

  • Elimination of Nitration/Reduction Steps : Avoids HNO₃/H₂SO₄ and Pd catalysts.

  • One-Pot Coupling : Combines halo-pyrazole 16c with 2-ethoxy-5-sulfonamidobenzamidine (yield: 82%).

  • Scalability : No chromatographic purification required, enhancing industrial feasibility.

Impurity Profiling and Byproduct Analysis

Isopropyl Sulfonate Byproduct

During salt formation with isopropanol, transesterification may yield 4-ethoxy-3-(1-methyl-7-oxo-3-isobutyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl) isopropyl benzenesulfonate (Fig. 1).
Mitigation Strategy :

  • Replace isopropanol with acetone or ethanol.

  • Use <2.0 equivalents of base during coupling.

Regulatory Considerations

The European Pharmacopoeia mandates this compound levels <0.15% in sildenafil APIs, necessitating rigorous HPLC monitoring.

Comparative Analysis of Synthetic Methods

ParameterLinear RouteConvergent RouteUllmann Method
Steps1175
Hazardous ReagentsFeCl₃, SnCl₂NoneNone
Overall Yield (%)<2037.482
Industrial ScalabilityLowModerateHigh

Chemical Reactions Analysis

Types of Reactions

Isobutyl Sildenafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and suitable bases such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isobutyl Sildenafil has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase type 5 inhibition.

    Biology: Investigated for its potential effects on cellular signaling pathways and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Isobutyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of Sildenafil, but the presence of the isobutyl group may influence its potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Isobutyl Sildenafil belongs to a class of PDE-5 inhibitors characterized by modifications to Sildenafil’s core structure. Key analogues and their differentiating features are outlined below:

Compound Structural Modification Molecular Weight Potency (vs. Sildenafil) Therapeutic Use/Status Source Key Data
This compound 3-isobutyl group 488.61 Moderate (inferred) Impurity/Research
Sildenafil 3-propyl group 474.58 High ED, PAH (FDA-approved)
Homosildenafil Extended alkyl chain at 3-position 488.61 Low-Moderate Unapproved/Illegal analogues
Propoxyphenyl Sildenafil Propoxy-phenyl substitution 488.61 Moderate Research/Illegal products
Thiosildenafil Sulfur substitution in pyrimidinone ring ~470 Low Experimental

Key Observations

Similar trends are seen in Homosildenafil, where extended alkyl chains correlate with lower potency . Propoxyphenyl Sildenafil and Thiosildenafil exhibit altered electronic properties due to oxygen/sulfur substitutions, further reducing efficacy .

Synthesis and Stability :

  • This compound is synthesized via a convergent route (37.4% yield) involving condensation of intermediates, avoiding hazardous reagents like FeCl₃ used in older methods . This contrasts with Propoxyphenyl analogues , which require multistep functionalization of the phenyl ring .

Regulatory and Safety Considerations :

  • Unlike FDA-approved PDE-5 inhibitors (e.g., Sildenafil, Tadalafil), this compound lacks clinical safety data and is primarily monitored as a manufacturing impurity .
  • Analogues like Homosildenafil and Propoxyphenyl Sildenafil are often found in adulterated dietary supplements, posing unregulated health risks .

Analytical Differentiation

  • LC/MS/MS Spectra : this compound is distinguishable from Sildenafil by its unique fragmentation pattern (e.g., m/z 488.61 → 311.1) .
  • 1H NMR : The isobutyl group’s methyl protons resonate at δ 0.9–1.1 ppm, distinct from Sildenafil’s propyl chain (δ 0.8–0.9 ppm) .

Biological Activity

Isobutyl Sildenafil, a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention in pharmacological research for its potential applications in treating erectile dysfunction (ED) and possibly other conditions. This article examines the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, formulation studies, and clinical findings.

Pharmacodynamics

This compound functions primarily as a selective inhibitor of PDE5, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), leading to increased levels of cGMP in the corpus cavernosum. This mechanism is crucial for achieving and maintaining an erection.

  • Inhibition of PDE5 : this compound selectively inhibits PDE5, leading to increased cGMP levels.
  • Vasodilation : Elevated cGMP results in smooth muscle relaxation and vasodilation in the penile tissue.
  • Enhanced Erectile Response : The combination of these effects facilitates improved erectile function.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Studies have shown that the compound exhibits favorable absorption characteristics when formulated appropriately.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityEnhanced with specific formulations
Peak Plasma Concentration (Cmax)Varies with dosage form
Half-lifeApproximately 4 hours
MetabolismPrimarily via CYP3A4

Research indicates that this compound can be effectively delivered through various formulations, including oral and transdermal systems. For example, microemulsion-based formulations have demonstrated enhanced solubility and absorption profiles .

Formulation Studies

Recent studies have explored different formulations of this compound to optimize its delivery and therapeutic effects.

Microemulsion Formulations

  • Development : Microemulsions containing this compound have shown improved stability and bioavailability.
  • Cell Viability : Formulations tested on skin epithelial cells indicated 100% cell viability, suggesting safety for topical applications .
  • Rheological Properties : Rheological analysis confirmed the suitability of microemulsion systems for drug delivery.

Clinical Findings and Case Studies

Clinical evaluations have documented the efficacy and safety profile of this compound in treating ED. A notable study involved a double-blind placebo-controlled trial assessing its effectiveness compared to traditional sildenafil formulations.

Efficacy Results

  • Onset of Erection : Patients using this compound experienced a significantly shorter onset time for erections compared to those on placebo.
  • Response Rates : In clinical trials, response rates for patients treated with this compound were reported at approximately 78.3%, indicating substantial satisfaction among users .

Adverse Effects

While generally well-tolerated, some patients reported mild side effects such as headaches and dyspepsia. Notably, severe adverse events were rare, reinforcing the safety profile of this compound .

Q & A

Q. What are the key considerations for optimizing the synthetic pathway of Isobutyl Sildenafil?

Answer: The synthesis of this compound requires careful optimization of reaction conditions (e.g., temperature, solvent selection, and catalyst use) to improve yield and purity. For example, multi-step synthesis involves sequential transformations such as sulfonation, amidation, and cyclization (see for a 14-step process). Methodological rigor includes validating intermediates via spectroscopic techniques (e.g., NMR, LC-MS) and ensuring reproducibility by documenting reaction parameters (e.g., stoichiometry, time) in each step .

Q. Which analytical methods are recommended for identifying this compound metabolites in preclinical studies?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with molecular networking analysis is critical for metabolite identification. This approach enables the detection of structurally related metabolites by comparing fragmentation patterns and retention times against reference standards. For instance, highlights the use of in vitro microsomal biotransformation assays to identify 68 putative metabolites, emphasizing the need for high-resolution mass spectrometry to resolve isomers .

Q. How should researchers design comparative efficacy studies between this compound and other PDE5 inhibitors?

Answer: Utilize randomized, double-blinded crossover trials with stratification for confounding variables (e.g., baseline erectile function scores, comorbidities). demonstrates the use of systematic reviews and meta-analyses to compare sildenafil and tadalafil, highlighting the need for standardized endpoints (e.g., IIEF scores) and intention-to-treat (ITT) analysis to minimize bias .

Advanced Research Questions

Q. How can missing data in crossover trials evaluating this compound be addressed to reduce bias?

Answer: Sensitivity analyses and multiple imputation methods should be employed to assess the impact of missing data. illustrates the exclusion of patients lacking baseline or post-treatment assessments, but notes that this may introduce bias if prognostic factors (e.g., prior drug use, age) are unevenly distributed. Advanced approaches include using inverse probability weighting or Bayesian models to account for missingness mechanisms .

Q. What statistical strategies are effective for analyzing small-sample studies on this compound’s pharmacokinetics?

Answer: Bayesian hierarchical models or non-parametric bootstrapping can enhance power in small cohorts. For example, used ANOVA with log-transformed pharmacokinetic parameters to analyze drug-drug interactions, providing 90% confidence intervals for dose-response relationships. Additionally, permutation tests are robust for detecting period or carry-over effects in crossover designs .

Q. How should conflicting efficacy data (e.g., responder/non-responder subgroups) be interpreted in this compound trials?

Answer: Stratified analysis by baseline characteristics (e.g., hormonal therapy duration, partnership status) can resolve contradictions. identified differential responses to sildenafil vs. placebo (21% vs. 3%) but noted limited power to detect stratum-specific effects. Meta-regression or subgroup meta-analyses (as in ) may clarify heterogeneity in treatment effects .

What frameworks ensure rigorous formulation of research questions for this compound studies?

Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. emphasizes defining clear hypotheses (e.g., "Does this compound improve endothelial function in diabetic patients?") and avoiding vague objectives. Pilot studies are critical for assessing feasibility and refining endpoints .

Q. How can researchers mitigate confounding variables in observational studies of this compound’s long-term safety?

Answer: Propensity score matching or multivariable regression adjusts for covariates such as comorbidities or concomitant medications. stresses post hoc sensitivity analyses to evaluate whether confounding factors (e.g., lifestyle, adherence) explain observed associations. Pre-specified subgroup analyses in protocols enhance transparency .

Q. What methodologies are recommended for studying this compound’s drug-drug interactions (DDIs)?

Answer: Parallel-group pharmacokinetic studies with escalating doses (e.g., 25–100 mg) and ANOVA-based comparisons (see ) are standard. In vitro assays (e.g., cytochrome P450 inhibition) should precede clinical trials. Population pharmacokinetic modeling can quantify inter-individual variability in DDI magnitude .

Q. How should ethical considerations shape the design of human trials for this compound?

Answer: Adhere to CONSORT guidelines for randomized trials () and obtain ethics committee approval. outlines protocols for informed consent, participant selection criteria, and data anonymization. For vulnerable populations (e.g., diabetics), ensure risk-benefit assessments are documented in investigator brochures (per ) .

Tables for Key Methodological Recommendations

Research Aspect Recommendation Evidence
Synthetic OptimizationValidate intermediates via LC-MS/NMR; optimize reaction time/temperature.
Missing Data HandlingUse sensitivity analysis and Bayesian models to account for non-random missingness.
Small-Sample StatisticsApply Bayesian hierarchical models or bootstrapping.
Confounding AdjustmentPropensity score matching; multivariable regression.

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